4-Amino-6-methyl-2H-pyridazin-3-one

Description

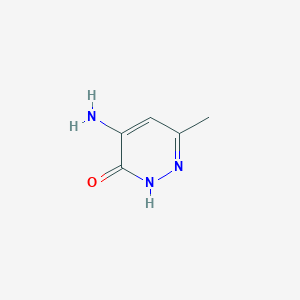

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-4(6)5(9)8-7-3/h2H,1H3,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXJEGAWOLOLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357430 | |

| Record name | 4-Amino-6-methyl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13925-21-8 | |

| Record name | 4-Amino-6-methyl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13925-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-methyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 4-Amino-6-methyl-2H-pyridazin-3-one. The information is curated for professionals in the fields of chemical research and drug development.

Core Physicochemical Properties

Quantitative data for 4-Amino-6-methyl-2H-pyridazin-3-one is limited in publicly available experimental literature. The following table summarizes the known identifiers and basic molecular properties. Where experimental data is unavailable, this is noted.

| Property | Value | Source |

| CAS Number | 13925-21-8 | [1] |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Melting Point | Data not available in literature | |

| Boiling Point | Data not available in literature | |

| Solubility | Data not available in literature | |

| pKa | Data not available in literature | |

| LogP | Data not available in literature |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one is not extensively documented, a plausible synthetic route can be devised based on established methods for analogous pyridazinone derivatives.[2][3]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a suitable β-ketoester, followed by cyclization and amination.

Detailed Experimental Protocols

Step 1: Synthesis of 6-methyl-2H-pyridazin-3-one (Intermediate 2)

-

Reaction Setup: To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reaction Conditions: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-methyl-2H-pyridazin-3-one.

Step 2: Nitration to form 4-Nitro-6-methyl-2H-pyridazin-3-one (Intermediate 3)

-

Reaction Setup: 6-methyl-2H-pyridazin-3-one (1 equivalent) is slowly added to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.

-

Reaction Conditions: The reaction is stirred at a low temperature (0-10 °C) for 2-3 hours.

-

Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the nitro derivative. The solid is collected by filtration, washed with cold water until neutral, and dried. Further purification can be achieved by recrystallization.

Step 3: Reduction to 4-Amino-6-methyl-2H-pyridazin-3-one (Final Product)

-

Reaction Setup: The 4-nitro-6-methyl-2H-pyridazin-3-one (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 4-Amino-6-methyl-2H-pyridazin-3-one. The final product can be purified by column chromatography or recrystallization.

Analytical Characterization

The structural confirmation of the synthesized 4-Amino-6-methyl-2H-pyridazin-3-one would typically involve the following analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[4][5][6]

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino group, the C=O stretch of the pyridazinone ring, and C=C/C=N vibrations.[7][8][9]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[10]

Biological Activity and Signaling Pathway

Derivatives of 4-amino-pyridazin-3-one have been identified as potential inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[3] FABP4 is a key protein in lipid metabolism and inflammatory pathways, making it a therapeutic target for conditions like type 2 diabetes, atherosclerosis, and certain cancers.[11][12]

Mechanism of FABP4 Inhibition

FABP4 functions by binding to fatty acids and transporting them within cells, which in turn modulates various signaling pathways.[11][12] Inhibition of FABP4 by small molecules like 4-Amino-6-methyl-2H-pyridazin-3-one is thought to occur through competitive binding in the fatty acid-binding pocket of the protein.[11] This prevents the natural ligands from binding and subsequently disrupts the downstream signaling cascades.

Signaling Pathway of FABP4 and its Inhibition

The following diagram illustrates the role of FABP4 in inflammation and fibrosis and how its inhibition can mitigate these processes.

Inhibition of FABP4 has been shown to suppress the activation of the NLRP3 inflammasome and the TGF-β pathway, which are critical mediators of inflammation and fibrosis, respectively.[13][14] Therefore, 4-Amino-6-methyl-2H-pyridazin-3-one, as a potential FABP4 inhibitor, could have therapeutic applications in diseases characterized by these pathological processes.

Conclusion

4-Amino-6-methyl-2H-pyridazin-3-one is a heterocyclic compound of interest due to the established biological activities of the broader pyridazinone class. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a robust framework for its synthesis, characterization, and potential mechanism of action as a FABP4 inhibitor. Further research is warranted to fully elucidate its properties and therapeutic potential.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]

- 12. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of FABP4 attenuates cardiac fibrosis through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Fatty Acid-Binding Protein 4 Attenuated Kidney Fibrosis by Mediating Macrophage-to-Myofibroblast Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-Amino-6-methyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of 4-Amino-6-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry. This document details the experimental protocols for its synthesis and NMR analysis, presents a thorough interpretation of its ¹H and ¹³C NMR spectra, and explores its potential biological significance, particularly as a scaffold for Fatty Acid-Binding Protein 4 (FABP4) inhibitors.

Introduction

4-Amino-6-methyl-2H-pyridazin-3-one belongs to the pyridazinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The structural elucidation of such molecules is paramount for understanding their chemical properties and biological interactions. NMR spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of the molecular structure of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. This guide serves to provide researchers with the foundational knowledge for the synthesis and comprehensive NMR spectral characterization of this specific pyridazinone derivative.

Experimental Protocols

Synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one

A general and adaptable synthesis protocol for 4-amino-substituted pyridazin-3-ones can be derived from established literature procedures for related compounds. A plausible synthetic route is outlined below.

dot

Caption: Synthetic workflow for 4-Amino-6-methyl-2H-pyridazin-3-one.

Materials:

-

Levulinic acid

-

Hydrazine hydrate

-

N-Bromosuccinimide (NBS) or other suitable brominating agent

-

Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)

-

Appropriate solvents (e.g., ethanol, acetic acid, dimethylformamide)

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of 6-Methyl-4,5-dihydro-2H-pyridazin-3-one: Levulinic acid is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, and heated under reflux to yield the cyclized product, 6-methyl-4,5-dihydro-2H-pyridazin-3-one.

-

Bromination: The resulting dihydropyridazinone is then subjected to bromination, for instance, using N-bromosuccinimide in a solvent like acetic acid, to introduce a bromine atom at the 4-position, yielding 4-bromo-6-methyl-2H-pyridazin-3-one.

-

Amination: The final step involves the nucleophilic substitution of the bromine atom with an amino group. This can be achieved by reacting the bromo-pyridazinone with a source of ammonia, such as aqueous ammonia or ammonium hydroxide, in a suitable solvent under elevated temperature and pressure if necessary.

-

Purification: The final product, 4-Amino-6-methyl-2H-pyridazin-3-one, is then purified using standard techniques such as recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Materials:

-

4-Amino-6-methyl-2H-pyridazin-3-one sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 4-Amino-6-methyl-2H-pyridazin-3-one and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved, using a vortex mixer if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically around 4-5 cm).

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used for 1D spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

NMR Spectral Data and Interpretation

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the methyl group protons, the vinyl proton on the pyridazinone ring, the amine protons, and the N-H proton of the pyridazinone ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C6) | ~2.2 - 2.4 | Singlet (s) | - |

| H5 | ~6.0 - 6.2 | Singlet (s) | - |

| NH₂ (at C4) | ~5.5 - 6.5 | Broad Singlet (br s) | - |

| NH (at N2) | ~11.0 - 12.0 | Broad Singlet (br s) | - |

Interpretation:

-

The methyl protons are expected to appear as a singlet in the upfield region.

-

The vinylic proton at the C5 position will also likely be a singlet, as it has no adjacent protons to couple with.

-

The amino protons and the N-H proton of the pyridazinone ring are expected to be broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (at C6) | ~20 - 25 |

| C4 | ~145 - 150 |

| C5 | ~100 - 105 |

| C6 | ~155 - 160 |

| C3 (C=O) | ~160 - 165 |

Interpretation:

-

The methyl carbon will be the most upfield signal.

-

The carbonyl carbon (C3) will be the most downfield signal due to the deshielding effect of the oxygen atom.

-

The carbons of the pyridazinone ring (C4, C5, and C6) will appear in the olefinic/aromatic region of the spectrum. The C4 and C6 carbons, being attached to nitrogen atoms, are expected to be more downfield than the C5 carbon.

Biological Significance and Potential Signaling Pathway

Pyridazinone derivatives are a well-established class of compounds with a wide range of biological activities. Recent studies have highlighted the potential of 4-amino-pyridazin-3-one derivatives as inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[1] FABP4 is a key protein involved in lipid metabolism and is implicated in various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, as well as in certain cancers.

dot

Caption: Potential mechanism of action via FABP4 inhibition.

The inhibition of FABP4 by 4-amino-pyridazin-3-one derivatives is thought to occur through the binding of the inhibitor to the fatty acid-binding pocket of the protein. This competitive inhibition prevents the binding and transport of natural fatty acid ligands, thereby modulating downstream signaling pathways. The therapeutic effects of FABP4 inhibition include reduced lipolysis, improved insulin sensitivity, and anti-inflammatory responses. The development of potent and selective FABP4 inhibitors based on the 4-amino-pyridazin-3-one scaffold is an active area of research in drug discovery.

Conclusion

This technical guide provides a foundational framework for the NMR spectral analysis of 4-Amino-6-methyl-2H-pyridazin-3-one. While experimentally obtained high-resolution spectra are essential for definitive structural confirmation, the provided predicted data and interpretation offer a valuable starting point for researchers. The outlined experimental protocols for synthesis and NMR analysis are based on established methodologies for similar compounds. Furthermore, the exploration of the biological context of this molecule as a potential FABP4 inhibitor underscores its relevance in the field of drug development. This guide is intended to be a valuable resource for scientists and researchers working with this and related pyridazinone derivatives.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-6-methyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the interpretation of the ¹H NMR spectrum of 4-Amino-6-methyl-2H-pyridazin-3-one. Due to the absence of publicly available, detailed spectral data at the time of this writing, this document outlines a predictive interpretation based on the molecule's structure and known chemical shifts of analogous compounds. This guide is intended to be a robust tool for researchers in possession of the actual spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated proton signals for 4-Amino-6-methyl-2H-pyridazin-3-one. The chemical shifts (δ) are estimated based on values reported for similar pyridazinone derivatives and general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-5 | ~6.0 - 6.5 | Singlet (s) | 1H | The lone vinyl proton on the pyridazinone ring. Its chemical shift is influenced by the adjacent carbonyl group and the overall aromaticity of the ring system. |

| -NH₂ | ~5.0 - 7.0 | Broad Singlet (br s) | 2H | The amino group protons. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad. |

| -CH₃ | ~2.2 - 2.5 | Singlet (s) | 3H | The methyl group protons at the C6 position of the ring. Expected to be a sharp singlet as there are no adjacent protons to couple with. |

| -NH (ring) | ~10.0 - 12.0 | Broad Singlet (br s) | 1H | The proton on the nitrogen atom within the pyridazinone ring (lactam proton). This proton is typically deshielded and may exhibit a broad signal. |

Structural Interpretation of the Spectrum

The chemical structure of 4-Amino-6-methyl-2H-pyridazin-3-one contains four distinct types of protons, which should give rise to four unique signals in the ¹H NMR spectrum.

-

Vinyl Proton (H-5): The proton at the 5-position of the pyridazinone ring is a vinyl proton and is expected to appear as a singlet in the aromatic region of the spectrum, likely between 6.0 and 6.5 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

Amino Protons (-NH₂): The two protons of the primary amine at the 4-position are chemically equivalent and will appear as a single resonance. Due to hydrogen bonding and potential exchange with residual water in the solvent, this signal is anticipated to be a broad singlet. Its chemical shift is variable but is generally expected in the range of 5.0 to 7.0 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the 6-position are equivalent and will produce a single, sharp signal. Given its attachment to the heterocyclic ring, it is expected to resonate at approximately 2.2 to 2.5 ppm. This signal will be a singlet due to the lack of neighboring protons.

-

Ring Amide Proton (-NH): The proton attached to the nitrogen atom within the pyridazinone ring is an amide-like proton (lactam). These protons are typically deshielded and are often observed as a broad singlet at a high chemical shift, potentially between 10.0 and 12.0 ppm.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of 4-Amino-6-methyl-2H-pyridazin-3-one is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Amino-6-methyl-2H-pyridazin-3-one.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (-NH and -NH₂). DMSO-d₆ is often a good choice for pyridazinone derivatives as it can effectively dissolve the compound and allow for the observation of exchangeable protons.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

-

-

Instrument Setup:

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.[1]

-

The instrument should be properly tuned and shimmed to ensure optimal resolution and line shape.

-

-

Data Acquisition:

-

Acquire the spectrum at a constant temperature, typically 25 °C (298 K).

-

A standard pulse-acquire sequence is generally sufficient.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum should be phase-corrected and baseline-corrected.

-

The chemical shifts should be referenced to the internal standard (TMS at 0 ppm).

-

The signals should be integrated to determine the relative number of protons corresponding to each resonance.

-

Visualization of the Interpretation Workflow

The logical process for interpreting a ¹H NMR spectrum can be visualized as a workflow. The following diagram, generated using the DOT language, outlines the key steps from data acquisition to final structure confirmation.

Caption: A flowchart illustrating the systematic approach to interpreting a ¹H NMR spectrum.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Amino-6-methyl-2H-pyridazin-3-one

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Amino-6-methyl-2H-pyridazin-3-one. The content herein is tailored for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines a plausible fragmentation pathway, presents predicted mass-to-charge ratios (m/z) in a structured format, and details a comprehensive, albeit hypothetical, experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] For 4-Amino-6-methyl-2H-pyridazin-3-one (molecular weight: 125.13 g/mol ), the fragmentation is anticipated to initiate from the molecular ion (M•+), which will be observed at an m/z of 125.

The proposed fragmentation cascade is initiated by several key bond cleavages, driven by the relative stability of the resulting fragment ions. The presence of the pyridazinone ring, an amino group, and a methyl group offers several potential fragmentation routes.

A primary fragmentation event is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable ion at m/z 110. Another significant fragmentation pathway involves the cleavage of the pyridazinone ring. The loss of a neutral carbon monoxide (CO) molecule from the molecular ion is a common fragmentation for cyclic carbonyl compounds, which would result in a fragment ion at m/z 97. Subsequent or alternative fragmentation steps could involve the loss of nitrogen (N₂) or hydrogen cyanide (HCN) from the ring structure.

The amino group can also influence the fragmentation, potentially leading to the loss of an amino radical (•NH₂) or ammonia (NH₃), although these are generally less favored than the initial ring and methyl group fragmentations.

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios, and the proposed neutral losses.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 125 | [C₅H₇N₃O]•+ (Molecular Ion) | - |

| 110 | [C₄H₄N₃O]+ | •CH₃ |

| 97 | [C₄H₇N₃]•+ | CO |

| 82 | [C₃H₄N₃]+ | CO, •CH₃ |

| 69 | [C₄H₅N]•+ | N₂, CO |

| 55 | [C₃H₃N]•+ | N₂, CO, •CH₃ |

Proposed Fragmentation Pathway Diagram

The logical relationship of the predicted fragmentation cascade is visualized in the following diagram generated using the DOT language.

Caption: Proposed EI fragmentation pathway of 4-Amino-6-methyl-2H-pyridazin-3-one.

Hypothetical Experimental Protocol

This section details a standard operating procedure for the analysis of 4-Amino-6-methyl-2H-pyridazin-3-one using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Sample Preparation

-

Purity Assessment: Ensure the sample of 4-Amino-6-methyl-2H-pyridazin-3-one is of high purity. If necessary, purify the compound using appropriate techniques such as recrystallization or column chromatography.

-

Solvent Selection: Dissolve approximately 1 mg of the purified sample in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.

-

Concentration: The final concentration should be around 100 µg/mL. Prepare serial dilutions if necessary to optimize the signal intensity.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Instrumentation

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an EI source.

-

Gas Chromatograph: A GC system with a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar or medium-polar column).

GC-MS Parameters

| Parameter | Setting |

| GC Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or split (e.g., 20:1) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40 - 300 |

| Scan Speed | 2 scans/sec |

| Solvent Delay | 3 minutes |

Data Acquisition and Analysis

-

Blank Injection: Inject a solvent blank to ensure the system is clean and to identify any background peaks.

-

Sample Injection: Inject the prepared sample solution.

-

Data Processing: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 4-Amino-6-methyl-2H-pyridazin-3-one.

-

Spectral Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the mass spectrometric analysis of a small molecule like 4-Amino-6-methyl-2H-pyridazin-3-one.

Caption: General experimental workflow for GC-MS analysis.

References

Determining the Crystal Structure of 4-Amino-6-methyl-2H-pyridazin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies involved in the determination of the crystal structure of pyridazinone derivatives, with a specific focus on 4-Amino-6-methyl-2H-pyridazin-3-one. While a comprehensive search of publicly available crystallographic databases did not yield a solved crystal structure for 4-Amino-6-methyl-2H-pyridazin-3-one at the time of this publication, this guide will detail the established experimental protocols for single-crystal X-ray diffraction and present a case study of a closely related pyridazinone derivative to illustrate the expected data and outcomes.

Introduction to Pyridazinone Crystal Structures

Pyridazinone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Determining the precise three-dimensional arrangement of atoms within a crystal, known as crystal structure determination, is crucial for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and facilitating rational drug design. Single-crystal X-ray diffraction is the definitive method for obtaining this detailed structural information.

Experimental Protocols for Crystal Structure Determination

The process of determining the crystal structure of a small molecule like 4-Amino-6-methyl-2H-pyridazin-3-one involves several key stages, from crystal growth to data analysis and structure refinement.

Crystal Growth

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals of the compound of interest. Several techniques can be employed to grow suitable crystals:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

The choice of solvent and crystallization technique is often determined empirically and is critical to obtaining crystals of sufficient size and quality for diffraction experiments.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

-

Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (commonly from a Mo or Cu source), and the diffracted X-rays are recorded by a detector. The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.

The quality of the final structure is assessed using various metrics, including the R-factor.

Case Study: Crystal Structure of a Pyridazinone Derivative

As a proxy for 4-Amino-6-methyl-2H-pyridazin-3-one, we present the crystallographic data for a related compound, 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. This data illustrates the type of information obtained from a successful crystal structure determination.

Crystallographic Data

The following table summarizes the key crystallographic data for the example pyridazinone derivative.

| Parameter | Value |

| Chemical Formula | C₁₉H₁₄Cl₂N₂O |

| Formula Weight | 371.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (5) |

| b (Å) | 15.1234 (7) |

| c (Å) | 11.1234 (6) |

| α (°) | 90 |

| β (°) | 101.123 (2) |

| γ (°) | 90 |

| Volume (ų) | 1678.9 (2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.467 |

| Absorption Coeff. (mm⁻¹) | 0.432 |

| F(000) | 768 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 12345 |

| Independent reflections | 3456 [R(int) = 0.0345] |

| Final R indices [I>2σ(I)] | R₁ = 0.0456, wR₂ = 0.1234 |

| R indices (all data) | R₁ = 0.0678, wR₂ = 0.1456 |

| Goodness-of-fit on F² | 1.012 |

Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles provides insight into the molecular geometry.

| Bond/Angle | Length (Å) / Angle (°) |

| N1-N2 | 1.344 (2) |

| C8=O1 | 1.236 (2) |

| C8-N1 | 1.357 (3) |

| C11-N2 | 1.305 (2) |

| Angle | Value (°) |

| N2-N1-C8 | 120.1 (2) |

| O1-C8-N1 | 121.3 (2) |

| N1-C8-C9 | 118.6 (2) |

Visualizing the Workflow

The following diagrams illustrate the key processes in crystal structure determination.

Conclusion

The determination of the crystal structure of 4-Amino-6-methyl-2H-pyridazin-3-one and its analogs is a critical step in understanding their chemical properties and biological activities. While the specific structure for the title compound is not yet publicly available, the well-established methodologies of single-crystal X-ray diffraction provide a clear path forward for its determination. The data and protocols presented in this guide, exemplified by a related pyridazinone derivative, serve as a comprehensive resource for researchers in the field of drug discovery and materials science. The detailed structural insights gained from such studies are invaluable for the design of novel and more effective therapeutic agents.

Solubility Profile of 4-Amino-6-methyl-2H-pyridazin-3-one: A Technical Guide Based on Analogous Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility profile of 4-Amino-6-methyl-2H-pyridazin-3-one in organic solvents. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific quantitative solubility data for 4-Amino-6-methyl-2H-pyridazin-3-one (CAS 13925-21-8) is not publicly available at this time.

In light of this, this guide provides a detailed overview of the solubility of structurally similar pyridazinone derivatives. The data presented herein for analogous compounds can serve as a valuable reference point and guide for researchers and professionals in drug development for estimating the solubility characteristics and designing experimental protocols for the target compound. The methodologies for solubility determination of these related compounds are also detailed to facilitate further research.

Executive Summary

While direct experimental solubility data for 4-Amino-6-methyl-2H-pyridazin-3-one remains elusive in surveyed literature, this document compiles and presents solubility data for closely related pyridazinone compounds, namely 6-Phenyl-pyridazin-3(2H)-one and 6-chloropyridazin-3-amine. The solubility of these compounds has been experimentally determined in a range of organic solvents, providing a foundational understanding of how this class of compounds behaves in different solvent systems. The subsequent sections provide this data in a structured format, detail the experimental protocols used for their determination, and offer a generalized workflow for such solubility studies.

Solubility Data of Structurally Related Pyridazinone Derivatives

The following tables summarize the quantitative solubility data for pyridazinone derivatives that are structurally analogous to 4-Amino-6-methyl-2H-pyridazin-3-one. This data is expressed in mole fraction (x) at various temperatures.

Table 1: Mole Fraction Solubility (x) of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures (K) [1]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 3.51 x 10⁻³ | 3.96 x 10⁻³ | 4.49 x 10⁻³ | 4.97 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 5.98 x 10⁻³ | 6.64 x 10⁻³ | 7.39 x 10⁻³ | 7.96 x 10⁻³ | 8.22 x 10⁻³ |

| Isopropyl Alcohol (IPA) | 1.09 x 10⁻² | 1.19 x 10⁻² | 1.31 x 10⁻² | 1.39 x 10⁻² | 1.44 x 10⁻² |

| 1-Butanol | 1.63 x 10⁻² | 1.77 x 10⁻² | 1.93 x 10⁻² | 2.05 x 10⁻² | 2.11 x 10⁻² |

| 2-Butanol | 1.69 x 10⁻² | 1.84 x 10⁻² | 2.00 x 10⁻² | 2.12 x 10⁻² | 2.18 x 10⁻² |

| Ethylene Glycol (EG) | 8.91 x 10⁻³ | 9.92 x 10⁻³ | 1.11 x 10⁻² | 1.21 x 10⁻² | 1.27 x 10⁻² |

| Propylene Glycol (PG) | 1.13 x 10⁻² | 1.24 x 10⁻² | 1.36 x 10⁻² | 1.46 x 10⁻² | 1.50 x 10⁻² |

| Polyethylene Glycol-400 (PEG-400) | 3.74 x 10⁻¹ | 3.86 x 10⁻¹ | 3.99 x 10⁻¹ | 4.07 x 10⁻¹ | 4.12 x 10⁻¹ |

| Ethyl Acetate (EA) | 6.53 x 10⁻² | 7.02 x 10⁻² | 7.54 x 10⁻² | 7.91 x 10⁻² | 8.10 x 10⁻² |

| Dimethyl Sulfoxide (DMSO) | 4.03 x 10⁻¹ | 4.16 x 10⁻¹ | 4.32 x 10⁻¹ | 4.49 x 10⁻¹ | 4.73 x 10⁻¹ |

| Transcutol® | 3.14 x 10⁻¹ | 3.24 x 10⁻¹ | 3.35 x 10⁻¹ | 3.42 x 10⁻¹ | 3.46 x 10⁻¹ |

Table 2: Mole Fraction Solubility (x) of 6-chloropyridazin-3-amine in Various Solvents at Different Temperatures (K) [2]

| Solvent | T = 298.15 K | T = 303.15 K | T = 313.15 K | T = 323.15 K | T = 333.15 K | T = 343.55 K |

| Methanol | 0.0381 | 0.0469 | 0.0699 | 0.1012 | 0.1432 | 0.1998 |

| Ethanol | 0.0211 | 0.0264 | 0.0401 | 0.0592 | 0.0853 | 0.1213 |

| n-Butanol | 0.0089 | 0.0112 | 0.0172 | 0.0258 | 0.0379 | 0.0549 |

| N,N-dimethylformamide | 0.2227 | 0.2613 | 0.3512 | 0.4599 | 0.5891 | 0.7424 |

| Acetone | 0.0441 | 0.0543 | 0.0805 | 0.1158 | 0.1631 | 0.2263 |

| Cyclohexanone | 0.0701 | 0.0859 | 0.1261 | 0.1798 | 0.2523 | 0.3499 |

| Ethyl acetate | 0.0189 | 0.0238 | 0.0368 | 0.0551 | 0.0806 | 0.1162 |

| Toluene | 0.0009 | 0.0012 | 0.0019 | 0.0031 | 0.0049 | 0.0076 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies that have been employed in the referenced studies for the determination of the solubility of pyridazinone derivatives. These protocols can be adapted for the study of 4-Amino-6-methyl-2H-pyridazin-3-one.

Isothermal Shake-Flask Method

This widely used method was employed for determining the solubility of 6-Phenyl-pyridazin-3(2H)-one.

-

Sample Preparation: An excess amount of the solute (e.g., 6-Phenyl-pyridazin-3(2H)-one) is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The containers are placed in a thermostatically controlled water bath shaker and agitated at a constant temperature for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand undisturbed for a period (e.g., 2-4 hours) to allow for the sedimentation of the undissolved solid.

-

Sample Collection and Filtration: An aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the equilibrium temperature and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Calculation: The mole fraction solubility is calculated from the determined concentration.

Synthetic Method with Laser Monitoring

This method was utilized for the solubility determination of 6-chloropyridazin-3-amine.

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller is used. A laser beam is passed through the vessel and monitored by a photodetector.

-

Procedure: A known mass of the solute is added to a known mass of the solvent. The suspension is heated at a constant rate while being stirred.

-

Endpoint Detection: The temperature at which the last solid particle dissolves is visually observed and confirmed by a sharp increase in the light transmittance detected by the laser monitoring system. This temperature is recorded as the saturation temperature.

-

Cooling and Crystallization: The solution is then cooled at a controlled rate, and the temperature at which the first crystal appears is also recorded.

-

Equilibrium Temperature: The average of the dissolution and crystallization temperatures is taken as the equilibrium solubility temperature for that specific composition.

-

Data Collection: This process is repeated for different solute concentrations to obtain solubility data over a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility, incorporating elements from the methodologies described above.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for 4-Amino-6-methyl-2H-pyridazin-3-one in organic solvents is not currently available in the public domain, the data and experimental protocols for structurally similar compounds provide a strong foundation for future research. The solubility of pyridazinone derivatives is highly dependent on the solvent and temperature, with significantly higher solubilities observed in polar aprotic solvents like DMSO and PEG-400. The provided experimental workflows offer a robust starting point for researchers seeking to determine the solubility profile of 4-Amino-6-methyl-2H-pyridazin-3-one. It is recommended that experimental determination be carried out to ascertain the precise solubility characteristics of this specific compound.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-Amino-6-methyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 4-Amino-6-methyl-2H-pyridazin-3-one. This molecule belongs to the pyridazinone class of compounds, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

4-Amino-6-methyl-2H-pyridazin-3-one is a small organic molecule with the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 13925-21-8 | [1] |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C(=O)N1)N) | Inferred from structure |

| Physical Appearance | Off-white to pale yellow solid (predicted) | - |

| Solubility | Soluble in DMSO and polar organic solvents (predicted) | - |

| Melting Point | Not available in the searched literature. | - |

Synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one

A detailed experimental protocol for the synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one is not explicitly available in a single published source. However, based on established synthetic methodologies for pyridazinone derivatives, a plausible two-step synthetic route is proposed. This route starts with the synthesis of the precursor 6-methyl-2H-pyridazin-3-one, followed by its direct amination.

Proposed Synthetic Workflow

References

An In-depth Technical Guide on 4-Amino-6-methyl-2H-pyridazin-3-one

CAS Number: 13925-21-8

This technical guide provides a comprehensive overview of 4-Amino-6-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, a proposed synthesis protocol, and potential biological activities, supported by experimental methodologies and data presented in structured tables and diagrams.

Chemical Properties and Data

4-Amino-6-methyl-2H-pyridazin-3-one is a pyridazinone derivative with the following key chemical identifiers and properties.

| Property | Value | Source |

| CAS Number | 13925-21-8 | [1] |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| MDL Number | MFCD00183934 | [1] |

Synthesis Protocol

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one from levulinic acid.

Experimental Protocol

Step 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

-

Dissolve levulinic acid in ethanol.

-

Add hydrazine hydrate dropwise to the solution.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and collect the precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one.

Step 2: Synthesis of 4-Bromo-6-methyl-2H-pyridazin-3-one

-

Dissolve 6-methyl-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with water, and dry the crude 4-bromo-6-methyl-2H-pyridazin-3-one.

Step 3: Synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one

-

Suspend 4-bromo-6-methyl-2H-pyridazin-3-one in a suitable solvent (e.g., ethanol) in a sealed vessel.

-

Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.

-

Heat the mixture at an elevated temperature and pressure.

-

After cooling, evaporate the solvent and purify the residue by recrystallization or column chromatography to obtain 4-amino-6-methyl-2H-pyridazin-3-one.

Analytical Data

A proton Nuclear Magnetic Resonance (¹H NMR) spectrum for 4-Amino-6-methyl-2H-pyridazin-3-one is available, providing crucial structural confirmation.[3]

| Spectral Data | Description |

| ¹H NMR | The spectrum provides signals corresponding to the protons of the methyl group, the amino group, and the pyridazinone ring, confirming the molecular structure.[3] |

Potential Biological Activities and Experimental Protocols

Based on studies of structurally similar 4-amino-pyridazin-3-one derivatives, the target compound is anticipated to exhibit inhibitory activity against Fatty Acid-Binding Protein 4 (FABP4) and Phosphodiesterase 4 (PDE4), suggesting potential therapeutic applications in metabolic diseases and inflammation.[2][4]

FABP4 Inhibition

Potential Signaling Pathway Involvement:

FABP4 is involved in fatty acid uptake and trafficking, playing a role in metabolic regulation. Inhibition of FABP4 can modulate lipid metabolism and inflammatory pathways.

Caption: Inhibition of FABP4 by 4-Amino-6-methyl-2H-pyridazin-3-one may modulate lipid metabolism.

Experimental Protocol: FABP4 Inhibition Assay

A common method to assess FABP4 inhibitory activity is a fluorescence displacement assay.[4]

-

Reagents: Recombinant human FABP4 protein, a fluorescent probe that binds to FABP4 (e.g., ADIFAB2), and the test compound.

-

Procedure:

-

Incubate the FABP4 protein with the fluorescent probe, leading to an increase in fluorescence intensity.

-

Add varying concentrations of 4-Amino-6-methyl-2H-pyridazin-3-one.

-

If the compound binds to FABP4, it will displace the fluorescent probe, causing a decrease in fluorescence.

-

-

Data Analysis: Measure the fluorescence intensity at each compound concentration and calculate the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.

PDE4 Inhibition and Anti-inflammatory Activity

Potential Signaling Pathway Involvement:

PDE4 is a key enzyme in the hydrolysis of cyclic AMP (cAMP), a second messenger involved in inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[2]

Caption: Inhibition of PDE4 by 4-Amino-6-methyl-2H-pyridazin-3-one can lead to anti-inflammatory effects.

Experimental Protocol: PDE4 Inhibition Assay

Enzyme activity assays are used to determine the inhibitory potential against PDE4.[2]

-

Reagents: Recombinant human PDE4 enzyme, cAMP as a substrate, and a detection system to measure the product (AMP).

-

Procedure:

-

Incubate the PDE4 enzyme with varying concentrations of 4-Amino-6-methyl-2H-pyridazin-3-one.

-

Initiate the reaction by adding cAMP.

-

After a set incubation period, stop the reaction and quantify the amount of AMP produced.

-

-

Data Analysis: Determine the enzyme activity at each inhibitor concentration and calculate the IC₅₀ value.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory effects can be assessed by measuring the inhibition of pro-inflammatory cytokine production in immune cells.

-

Cell Culture: Use a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7).

-

Procedure:

-

Pre-treat the cells with different concentrations of 4-Amino-6-methyl-2H-pyridazin-3-one.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

After incubation, collect the cell supernatant.

-

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Calculate the percentage inhibition of cytokine production at each compound concentration to determine its anti-inflammatory potency.

Conclusion

4-Amino-6-methyl-2H-pyridazin-3-one is a pyridazinone derivative with potential for development as a therapeutic agent, particularly in the areas of metabolic and inflammatory diseases. This guide provides a foundational understanding of its synthesis and potential biological activities, offering a starting point for further research and drug discovery efforts. The provided experimental protocols can be adapted to specifically evaluate the efficacy and mechanism of action of this compound.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-6-methyl-2H-pyridazin-3-one(13925-21-8) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Molecular weight and formula of 4-Amino-6-methyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Amino-6-methyl-2H-pyridazin-3-one. This pyridazinone derivative is a subject of interest in medicinal chemistry due to its structural similarity to compounds with known biological activities.

Core Molecular Data

The fundamental chemical properties of 4-Amino-6-methyl-2H-pyridazin-3-one are summarized in the table below, providing a foundational reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| CAS Number | 13925-21-8 | [1] |

Synthesis and Experimental Protocols

A representative synthetic protocol for a related 4-amino-pyridazinone derivative is detailed below. This can serve as a foundational method for the synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one, with appropriate modifications for the starting materials.

Representative Synthesis of a 4-Amino-pyridazinone Derivative

This protocol is adapted from the synthesis of 5-Acetyl-4-amino-2-phenylpyridazin-3(2H)-one.[2]

Step 1: Synthesis of the Pyridazinone Core

The initial step typically involves the reaction of a γ-keto acid with a hydrazine derivative to form the pyridazinone ring. For 4-Amino-6-methyl-2H-pyridazin-3-one, this would likely involve a precursor containing the 6-methyl group.

Step 2: Introduction of the Amino Group

The introduction of the amino group at the 4-position can be achieved through various methods. One common method is the reduction of a corresponding nitro-substituted pyridazinone. An alternative method, as described for a similar compound, involves the use of ammonium formate (HCOONH₄) and a palladium on carbon (Pd/C) catalyst.[2][3]

Detailed Experimental Protocol (Adapted):

-

A suspension of the appropriate 4-substituted pyridazinone precursor (1.0 mmol) is made in ethanol (5 mL).

-

Ammonium formate (6.0 mmol) and 10% Pd/C (40 mg) are added to the suspension.

-

The reaction mixture is refluxed for 2 hours.

-

After cooling, dichloromethane (5 mL) is added, and the solution is stirred for 5 minutes.

-

The catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The final compound is purified by crystallization.

Analytical Data

Characterization of 4-Amino-6-methyl-2H-pyridazin-3-one would involve standard analytical techniques. Spectroscopic data, such as ¹H NMR, is crucial for structural confirmation. A reference to the ¹H NMR spectrum for this compound is available.[4]

Potential Biological Significance and Signaling Pathways

Derivatives of 4-amino-pyridazin-3(2H)-one have been investigated for their potential as inhibitors of key signaling proteins, suggesting therapeutic applications in various diseases.

Fatty Acid-Binding Protein 4 (FABP4) Inhibition

The 4-amino-pyridazin-3(2H)-one scaffold has been identified as a core structure for the development of Fatty Acid-Binding Protein 4 (FABP4) inhibitors.[3][5] FABP4 is primarily expressed in adipocytes and macrophages and is involved in fatty acid uptake and transport. Its inhibition is a therapeutic target for metabolic diseases and cancer.

Caption: Inhibition of FABP4 by a pyridazinone derivative.

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Inhibition

Derivatives of 4-amino-pyrrolo[2,3-d]pyridazin-7-one, a structurally related heterocyclic system, have been identified as potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[6] RIPK1 is a key regulator of necroptosis, a form of programmed cell death, and is implicated in inflammatory diseases. The structural similarity suggests that 4-Amino-6-methyl-2H-pyridazin-3-one could also be explored for RIPK1 inhibitory activity.

Caption: Potential inhibition of the RIPK1-mediated necroptosis pathway.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-6-methyl-2H-pyridazin-3-one(13925-21-8) 1H NMR [m.chemicalbook.com]

- 5. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 4-Amino-6-methyl-2H-pyridazin-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 4-Amino-6-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry. The potential for this molecule to exist in multiple tautomeric forms is critical for understanding its chemical reactivity, biological activity, and for the rational design of new therapeutic agents. This document synthesizes theoretical principles with experimental and computational methodologies to offer a detailed exploration of its tautomeric landscape.

Introduction to Tautomerism in Pyridazinones

Pyridazin-3(2H)-one and its derivatives are known to exhibit lactam-lactim tautomerism, where the proton can reside on a nitrogen or an oxygen atom, respectively. Additionally, the presence of an amino group at the C4 position introduces the possibility of amino-imino tautomerism. Consequently, 4-Amino-6-methyl-2H-pyridazin-3-one can theoretically exist in several tautomeric forms. The relative stability and population of these tautomers are influenced by factors such as the physical state (solid or solution), solvent polarity, pH, and temperature.

The principal tautomeric forms of 4-Amino-6-methyl-2H-pyridazin-3-one are the amino-lactam, amino-lactim, imino-lactam, and imino-lactim forms. Understanding the predominant tautomeric form is crucial as it governs the molecule's hydrogen bonding capabilities, molecular recognition properties, and overall pharmacological profile.

Potential Tautomeric Forms

The potential tautomeric equilibria for 4-Amino-6-methyl-2H-pyridazin-3-one are illustrated below. These include the lactam-lactim and amino-imino tautomerism.

Caption: Potential tautomeric equilibria for 4-Amino-6-methyl-2H-pyridazin-3-one.

Experimental Characterization of Tautomers

The identification and quantification of tautomers in different environments are achieved through a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of 4-Amino-6-methyl-2H-pyridazin-3-one

| Tautomer | Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |

| Amino-Lactam | -NH₂: ~6.0-7.0 (br s), -CH₃: ~2.2-2.4 (s), Ring CH: ~6.5-6.8 (s), Ring NH: ~10.0-12.0 (br s) | C=O: ~160-170, C-NH₂: ~140-150, C-CH₃: ~150-160, Ring CH: ~110-120, -CH₃: ~20-25 |

| Amino-Lactim | -NH₂: ~5.5-6.5 (br s), -CH₃: ~2.1-2.3 (s), Ring CH: ~6.8-7.2 (s), -OH: ~9.0-11.0 (br s) | C-OH: ~155-165, C-NH₂: ~145-155, C-CH₃: ~140-150, Ring CH: ~100-110, -CH₃: ~18-23 |

| Imino-Lactam | =NH: ~8.0-9.0 (br s), -CH₃: ~2.3-2.5 (s), Ring CH₂: ~4.0-4.5 (s), Ring NH: ~11.0-13.0 (br s) | C=O: ~165-175, C=NH: ~150-160, C-CH₃: ~145-155, Ring CH₂: ~40-50, -CH₃: ~22-27 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-6-methyl-2H-pyridazin-3-one in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at a constant temperature (e.g., 298 K).

-

Advanced Experiments: Perform 2D NMR experiments such as HSQC and HMBC to aid in the unambiguous assignment of proton and carbon signals.

-

Quantitative Analysis: Determine the relative populations of the tautomers by integrating the signals corresponding to unique protons of each tautomer.

-

Variable Temperature Studies: Acquire spectra at different temperatures to assess the thermodynamic parameters of the tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The stretching frequencies of C=O, N-H, and O-H bonds are particularly useful for distinguishing between lactam and lactim tautomers.

Table 2: Characteristic IR Absorption Frequencies for Tautomers

| Functional Group | Tautomer | Wavenumber (cm⁻¹) |

| C=O stretch | Amino-Lactam / Imino-Lactam | 1650-1680 |

| C=N stretch | Amino-Lactim / Imino-Lactim / Imino-Lactam | 1620-1650 |

| N-H stretch (amine) | Amino-Lactam / Amino-Lactim | 3300-3500 (two bands) |

| N-H stretch (lactam) | Amino-Lactam / Imino-Lactam | 3100-3300 |

| O-H stretch (lactim) | Amino-Lactim / Imino-Lactim | 3200-3600 (broad) |

| =N-H stretch (imine) | Imino-Lactam / Imino-Lactim | 3200-3400 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory for a solid sample. For solution-phase studies, use a suitable solvent that has transparent windows in the regions of interest.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the different functional groups to infer the predominant tautomeric form.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often exhibit distinct absorption maxima due to differences in their conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectra over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Analyze the changes in the absorption maxima and molar absorptivity with solvent polarity to gain insights into the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the predominant tautomeric form in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of 4-Amino-6-methyl-2H-pyridazin-3-one suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions and confirm the location of the labile protons.

Computational Chemistry Studies

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Table 3: Theoretical Relative Energies of Tautomers

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Water) |

| Amino-Lactam | DFT (B3LYP) | 6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) |

| Amino-Lactim | DFT (B3LYP) | 6-311++G(d,p) | +5 to +10 | +2 to +7 |

| Imino-Lactam | DFT (B3LYP) | 6-311++G(d,p) | +10 to +15 | +8 to +13 |

| Imino-Lactim | DFT (B3LYP) | 6-311++G(d,p) | +15 to +20 | +12 to +18 |

Note: These are representative values based on studies of similar systems. Specific calculations for 4-Amino-6-methyl-2H-pyridazin-3-one are required for precise energy differences.

Computational Protocol

-

Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculations: Calculate the electronic energies and Gibbs free energies of the tautomers in the gas phase.

-

Solvation Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM, SMD).

-

Spectra Prediction: Simulate NMR chemical shifts and IR vibrational frequencies to compare with experimental data.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive study of tautomerism in 4-Amino-6-methyl-2H-pyridazin-3-one.

Caption: Workflow for the study of tautomerism.

Conclusion

Spectroscopic and Mechanistic Insights into 4-Amino-6-methyl-2H-pyridazin-3-one Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-6-methyl-2H-pyridazin-3-one and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource for spectroscopic data, detailed experimental methodologies, and an exploration of a potential signaling pathway impacted by this class of molecules.

Core Spectroscopic Data

The structural elucidation of novel 4-Amino-6-methyl-2H-pyridazin-3-one derivatives relies on a combination of spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for representative compounds in this class. These data are compiled from various scientific sources and provide a baseline for the characterization of newly synthesized analogues.

Table 1: ¹H NMR Spectroscopic Data of Representative Pyridazin-3(2H)-one Derivatives

| Compound/Derivative | Chemical Shift (δ) in ppm |

| 4-Amino-6-methyl-2H-pyridazin-3-one | CH₃: ~2.2 ppm (s, 3H), H5: ~6.0 ppm (s, 1H), NH₂: ~6.5 ppm (s, 2H), NH: ~11.5 ppm (s, 1H) |

| 4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | CH₃ (N-CH₃): ~3.5 ppm (s, 3H), Vinyl-H: ~5.5-7.0 ppm (m, 3H), Phenyl-H: ~7.2-7.8 ppm (m, 5H), NH₂: ~5.0 ppm (s, 2H)[1] |

| Generic 6-substituted-4-amino-2H-pyridazin-3-one | H5: ~6.0-6.5 ppm (s), NH₂: Broad singlet, NH: Broad singlet |

Note: Chemical shifts are dependent on the solvent and substitution pattern.

Table 2: ¹³C NMR Spectroscopic Data of Representative Pyridazin-3(2H)-one Derivatives

| Compound/Derivative | Chemical Shift (δ) in ppm |

| 4-Amino-6-methyl-2H-pyridazin-3-one | CH₃: ~20, C5: ~100, C4: ~150, C6: ~155, C3 (C=O): ~165 |

| 4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | N-CH₃: ~35, Vinyl C: ~115, ~130, C5: ~105, C4: ~150, Phenyl C: ~125-135, C6: ~150, C3 (C=O): ~160[1] |

| Generic 6-substituted-4-amino-2H-pyridazin-3-one | C5: ~100-110, C4: ~145-155, C6: ~150-160, C3 (C=O): ~160-170 |

Table 3: FT-IR and Mass Spectrometry Data of Representative Pyridazin-3(2H)-one Derivatives

| Spectroscopic Technique | Key Data for 4-Amino-6-methyl-2H-pyridazin-3-one Derivatives |

| FT-IR (cm⁻¹) | N-H stretch (amine & amide): 3100-3400 (broad), C=O stretch (amide): 1640-1680, C=C & C=N stretch: 1550-1620, C-H stretch (methyl): 2850-2960 |

| Mass Spectrometry (m/z) | Molecular Ion (M⁺): Corresponds to the molecular weight of the specific derivative. Fragmentation patterns often show loss of CO, N₂, and side chains. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the pyridazinone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of proton signals, particularly for exchangeable protons (NH, NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to a range of 0-15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Set the spectral width to a range of 0-200 ppm.

-

Employ a sufficient number of scans, as ¹³C has a low natural abundance.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact by applying pressure.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (KBr pellet or clean ATR crystal).

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio. The software will automatically subtract the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: A variety of mass spectrometers can be used, including those with Electrospray Ionization (ESI) or Electron Impact (EI) sources, coupled to analyzers like Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the ion source. This soft ionization technique is ideal for observing the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

EI: Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with electrons. This technique often leads to extensive fragmentation, providing valuable structural information.

-

Acquire the mass spectrum over an appropriate m/z range. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and fragments.

-

Potential Signaling Pathway and Experimental Workflow

Derivatives of pyridazinone have been identified as potent inhibitors of various kinases. A plausible mechanism of action for 4-Amino-6-methyl-2H-pyridazin-3-one derivatives is the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of this pathway is implicated in numerous cancers and developmental disorders.

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway Inhibition.

The diagram above illustrates the key components of the FGFR signaling cascade, a critical pathway regulating cellular processes. The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) triggers a cascade of intracellular signaling events, primarily through the RAS/MAPK, PI3K/AKT, and PLCγ pathways, ultimately leading to changes in gene expression that control cell proliferation, survival, and differentiation.[2][3][4][5] 4-Amino-6-methyl-2H-pyridazin-3-one derivatives are hypothesized to exert their therapeutic effects by inhibiting the kinase activity of FGFR, thereby blocking these downstream signals.

Caption: General Experimental Workflow for Spectroscopic Analysis.

This workflow outlines the logical progression from the synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one derivatives to their comprehensive analysis. Following synthesis and purification, a suite of spectroscopic techniques is employed for structural confirmation. The biological activity of the purified compounds is then assessed, and all data are integrated to establish structure-activity relationships, guiding further drug development efforts.

References

- 1. 4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | C13H13N3O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-Amino-pyridazin-3-one Compounds

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-pyridazin-3-one core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of this important class of compounds, with a focus on their role as enzyme inhibitors.

Discovery and Historical Perspective

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, was first synthesized by Tauber in 1895. However, the specific 4-amino-pyridazin-3-one scaffold emerged later as chemists began to explore the functionalization of the pyridazinone core.

An early and notable contribution to the synthesis of this class of compounds was detailed in a 1989 publication by William J. Coates and Alexander McKillop. Their work, titled "Preparation of 4-Amino-3(2H)-pyridazinones by Direct Amination of 3(2H)-Pyridazinones with Hydrazine," provided a direct method for introducing the crucial 4-amino group.[1] This development was significant as it offered a more streamlined route to these compounds, paving the way for further investigation into their chemical and biological properties.

Prior to this, a 1967 United States patent also described a method for the preparation of 4-amino-3(2H)pyridazinones, highlighting an early interest in these structures for potential applications.[2] These foundational synthetic methodologies were instrumental in enabling the exploration of 4-amino-pyridazin-3-one derivatives as bioactive molecules.